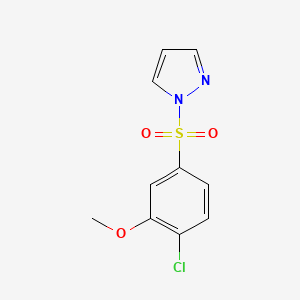

1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

CAS No.:

Cat. No.: VC10522294

Molecular Formula: C10H9ClN2O3S

Molecular Weight: 272.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClN2O3S |

|---|---|

| Molecular Weight | 272.71 g/mol |

| IUPAC Name | 1-(4-chloro-3-methoxyphenyl)sulfonylpyrazole |

| Standard InChI | InChI=1S/C10H9ClN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3 |

| Standard InChI Key | CMWSSHPXUCIWDY-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Cl |

| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-(4-Chloro-3-methoxybenzenesulfonyl)-1H-pyrazole is defined by the following key properties:

| Property | Value |

|---|---|

| CAS Number | 957294-38-1 |

| Molecular Formula | C₁₁H₁₁ClN₂O₃S |

| Molecular Weight | 286.74 g/mol |

| IUPAC Name | 1-(4-Chloro-3-methoxyphenyl)sulfonyl-3-methylpyrazole |

| SMILES | CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |

| Solubility | 6.8 µg/mL |

| PubChem CID | 1583573 |

The sulfonyl group at the 1-position of the pyrazole ring enhances electrophilicity, potentially improving binding affinity to biological targets. The chloro and methoxy substituents on the benzene ring contribute to steric and electronic modulation, which may influence pharmacokinetic properties such as solubility and metabolic stability .

Synthesis and Structural Analogues

Structural Analogues and Derivatives

Several related compounds highlight the versatility of sulfonylated pyrazoles:

-

1-(4-Chlorophenyl)-3-hydroxy-1H-pyrazole (CAS 76205-19-1): Exhibits antifungal activity and serves as a precursor for strobilurin analogues .

-

1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole (CAS 220368-29-6): Demonstrates the impact of nitrobenzyloxy substituents on bioactivity .

These analogues underscore the importance of substituent positioning in modulating biological efficacy.

Biological Activities and Mechanisms

Anti-inflammatory and Antioxidant Effects

Sulfonamide groups enhance anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The methoxy group may further scavenge reactive oxygen species (ROS), as observed in related compounds.

Pharmacokinetic and Toxicological Considerations

Metabolic Pathways

Although no metabolism studies exist for this compound, CYP3A4-mediated dehydrogenation is a common pathway for sulfonamide-containing drugs, as seen in indapamide . Potential metabolites could include hydroxylated or desulfonylated derivatives, necessitating further in vitro studies with human liver microsomes.

Solubility and Bioavailability

With a solubility of 6.8 µg/mL, the compound likely exhibits limited oral bioavailability. Structural modifications, such as replacing the methyl group with polar substituents, could improve aqueous solubility without compromising activity.

Research Gaps and Future Directions

-

Synthesis Optimization: Developing scalable methods with higher yields and purity.

-

Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities in vitro.

-

ADME-Tox Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

-

Computational Modeling: Predicting target interactions using molecular docking and machine learning.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume